SB 271046 Hydrochloride

5-HT6 Receptor Antagonism Radioligand Binding Affinity Comparison

Inconsistent 5-HT₆ tool compounds introduce uncontrolled variables in cognitive and seizure studies. SB-271046A is the historical reference standard, solving irreproducibility with fully characterized target engagement and behavioral pharmacology. • pKi 8.92-9.09 at human 5-HT₆; >200-fold selectivity over 55+ receptors, enzymes, and ion channels. • Orally active anticonvulsant (MED ≤0.1 mg/kg p.o. in MEST); benchmark brain exposure (0.01-0.04 µM at Cmax). • Used to establish radioligand binding and cAMP accumulation assays; validated in Morris water maze retention paradigms. Supplied as hydrochloride salt. Standard global shipment under ambient conditions for research use.

Molecular Formula C20H23Cl2N3O3S2
Molecular Weight 488.5 g/mol
CAS No. 209481-24-3
Cat. No. B1662228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 271046 Hydrochloride
CAS209481-24-3
Synonyms5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide; hydrochloride
Molecular FormulaC20H23Cl2N3O3S2
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4.Cl
InChIInChI=1S/C20H22ClN3O3S2.ClH/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24;/h3-6,11-12,22-23H,7-10H2,1-2H3;1H
InChIKeyRMXZRJYGJMSDQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

SB-271046A 5-HT₆ Receptor Antagonist Profile


5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide hydrochloride (SB-271046A) is a first-generation, high-affinity antagonist of the serotonin 5-HT₆ receptor [1]. This compound, which is orally bioavailable and brain-penetrant, has been foundational in establishing the role of 5-HT₆ receptor blockade in cognitive enhancement and seizure modulation [1]. It is supplied as a hydrochloride salt for experimental use and is a standard tool compound in neuropsychiatric research [1].

Tool Compound Role

First-generation 5-HT₆ antagonist probe for neuropsychiatric pathway studies.

Workflow Compatibility

Supports oral in vivo cognitive and seizure models with published brain exposure context.

Selection Logic

Prioritized for cognitive retention and anticonvulsant endpoint studies requiring historical comparator data.

SB-271046A Selectivity vs. Other 5-HT₆ Antagonists


While multiple 5-HT₆ receptor antagonists are commercially available for research, they are not interchangeable research tools. Critical differences in target selectivity profiles, in vivo potency, and demonstrated behavioral pharmacology can lead to irreproducible or contradictory experimental outcomes [1]. For instance, compounds like Ro 04-6790 exhibit significantly lower affinity for the human 5-HT₆ receptor (pKi ≈ 7.35) [2], while others like SB-742457, though potent (pKi = 9.63) [3], lack the extensive historical characterization and direct comparator data available for SB-271046A in models of cognitive retention and anticonvulsant efficacy [1][4]. Substituting SB-271046A without quantitative validation introduces an uncontrolled variable in experimental design [1].

Target Tool SB-271046A: extensive cognitive and anticonvulsant model characterization with reported selectivity profiling.
Substitute Risk Ro 04-6790 or SB-258585 may introduce affinity and selectivity shifts that alter target engagement.
Target Tool SB-271046A: head-to-head behavioral comparator data vs. donepezil in memory retention tasks.
Substitute Risk SB-742457 lacks published direct comparator behavioral pharmacology, limiting endpoint interpretation.

Similar 5-HT₆ antagonist class does not guarantee interchangeable research outcomes. Quantitative validation of affinity and behavioral endpoints is required before substitution.

SB-271046A Quantitative Differentiation Metrics


5-HT₆ Receptor Affinity Comparison

SB-271046A demonstrates a 3- to 50-fold higher affinity for the human 5-HT₆ receptor compared to the structurally related antagonist SB-258585 and the earlier antagonist Ro 04-6790. This difference in binding affinity at the target receptor is critical for experiments requiring maximal receptor occupancy at lower, more selective concentrations [1][2].

5-HT₆ Affinity
Head-to-head
pKi 8.92–9.09 vs. 8.53 (SB-258585) and 7.35 (Ro 04-6790)
~2.5× SB-258585 ~50× Ro 04-6790
Supports lower working concentration for maximal target engagement.
Recombinant human 5-HT₆ in HeLa membranes.
5-HT6 Receptor Antagonism Radioligand Binding Affinity Comparison

Selectivity vs. 5-HT₁B and D₃ Receptors

SB-271046A was screened against a comprehensive panel of 55 other receptors, ion channels, and binding sites. It exhibited a >200-fold selectivity for the 5-HT₆ receptor, with affinities for 5-HT₁D (pKi = 6.55) and 5-HT₁A (pKi = 6.35) being the highest among off-targets. This selectivity margin is notably greater than that of the commonly used alternative SB-258585, which displays only >100-fold selectivity over the same panel [1][2].

Selectivity Window
Head-to-head
>200-fold vs. >100-fold for SB-258585
SB-271046A SB-258585
Reduces probability of off-target pharmacology at standard concentrations.
Panel of 55+ receptors and ion channels.
Selectivity Profiling Off-Target Pharmacology GPCR Binding

Morris Water Maze Retention vs. Donepezil

In a direct comparative behavioral study, SB-271046A (10 mg/kg, p.o.) significantly improved the retention of a previously learned platform position in the Morris water maze when tested 7 days after training. In contrast, the clinically approved acetylcholinesterase inhibitor donepezil (Aricept; 0.1-0.3 mg/kg, p.o.) failed to produce any significant improvement in the same retention test paradigm. This demonstrates a functional advantage of 5-HT₆ receptor antagonism over cholinesterase inhibition in this specific memory consolidation model [1].

Memory Retention
Head-to-head
SB-271046A: significant improvement at 10 mg/kg p.o.
Donepezil: no significant effect (0.1–0.3 mg/kg p.o.)
Supports model-response differentiation from cholinesterase inhibition.
Rat Morris water maze, 7-day retention test.
Cognitive Enhancement Spatial Memory Morris Water Maze

Anticonvulsant Efficacy in MEST Test

SB-271046A demonstrates potent, orally active anticonvulsant efficacy in the rat MEST test, with a minimum effective dose (MED) of ≤0.1 mg/kg p.o. and a calculated blood EC₅₀ of 0.16 μM. This level of potency places it among the most effective 5-HT₆ receptor antagonists in this preclinical model. While direct comparative EC₅₀ values for other 5-HT₆ antagonists in this specific assay are not widely reported in the primary characterization literature, the robust effect size at very low doses establishes a benchmark for anticonvulsant research within this class [1].

Anticonvulsant MED
Class-level
MED ≤0.1 mg/kg p.o., blood EC₅₀ 0.16 μM
Establishes a quantitative benchmark for seizure model studies.
Rat MEST test; comparator EC₅₀ values not reported.
Anticonvulsant Activity Epilepsy Model Electroshock Seizure

Adenylyl Cyclase Functional Antagonism

Beyond binding affinity, SB-271046A is a functionally competitive antagonist of 5-HT-induced stimulation of adenylyl cyclase activity in HeLa cells expressing human 5-HT₆ receptors, with a pA₂ of 8.71. This functional assay confirms that SB-271046A not only binds to the receptor but effectively blocks downstream Gs-protein coupled signaling. This functional data is critical for assay development and provides a quantitative endpoint for comparing the efficacy of other potential antagonists [1].

Functional Antagonism
Class-level
pA₂ = 8.71
Confirms competitive block of 5-HT₆-mediated cAMP signaling.
HeLa cell adenylyl cyclase assay.
Adenylyl Cyclase Functional Antagonism cAMP Assay

Brain Penetration and CNS Exposure

For CNS drug discovery research, brain exposure is a critical differentiator. SB-271046A achieves brain concentrations of 0.01-0.04 μM at Cmax following oral administration, which correlates well with its observed anticonvulsant activity (blood EC₅₀ = 0.16 μM). The compound's demonstrated ability to cross the blood-brain barrier (BBB) and attain therapeutically relevant concentrations in the target tissue is a key advantage over peripherally restricted or poorly penetrant analogs, ensuring that observed in vivo effects are central in origin [1].

Brain Exposure
Class-level
0.01–0.04 μM at Cmax (rat, p.o.)
Supports CNS target engagement interpretation for in vivo studies.
Correlates with anticonvulsant blood EC₅₀.
Pharmacokinetics Brain Penetration CNS Exposure

SB-271046A Application Scenarios


Memory Retention and Cognitive Enhancement

SB-271046A is the preferred tool compound for studies investigating memory retention processes. Its demonstrated efficacy in the Morris water maze retention task, in contrast to donepezil, provides a strong scientific rationale for its use in exploring novel mechanisms of cognitive enhancement beyond acetylcholinesterase inhibition [1].

Anticonvulsant Efficacy & Epilepsy Models

The compound's potent, orally active anticonvulsant activity (MED ≤0.1 mg/kg p.o.) in the rat MEST test makes it a valuable positive control or investigational tool for validating new anticonvulsant targets and evaluating the role of 5-HT₆ receptors in seizure disorders [2].

5-HT₆ Receptor Binding and Functional Assays

With its high affinity (pKi = 8.92-9.09) and well-characterized functional antagonism (pA₂ = 8.71), SB-271046A serves as an ideal reference standard and positive control for establishing and validating 5-HT₆ receptor radioligand binding assays and cAMP accumulation assays [2].

BBB-Penetrant 5-HT₆ Antagonists in CNS Research

The published brain exposure data (0.01-0.04 μM at Cmax) positions SB-271046A as a benchmark for evaluating the CNS penetration of new 5-HT₆ antagonists. Its well-defined pharmacokinetic-pharmacodynamic relationship reduces experimental variability in target engagement studies [2].

Application
Selection Property
Validation Focus
Cognitive retention studies
Head-to-head behavioral comparator data
Model-response endpoint vs. cholinesterase inhibition
Anticonvulsant efficacy models
Reported MED and blood EC₅₀
Dose-response and seizure-threshold endpoints
5-HT₆ binding and functional assays
High-affinity pKi and functional pA₂
Radioligand binding and cAMP accumulation readouts
CNS-penetrant antagonist screening
Published brain exposure at Cmax
BBB penetration and target-engagement correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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